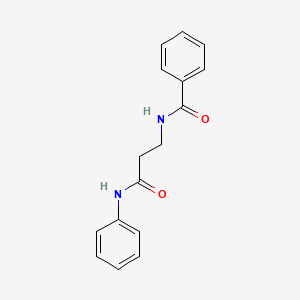

N-(3-anilino-3-oxopropyl)benzamide

Description

Properties

IUPAC Name |

N-(3-anilino-3-oxopropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c19-15(18-14-9-5-2-6-10-14)11-12-17-16(20)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVWEHLCCUYCFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Anticancer Potential: CTPB and related benzamides demonstrate HAT-modulating activity, suggesting that N-(3-anilino-3-oxopropyl)benzamide could similarly target epigenetic regulators .

- Antifungal Applications : Sulfamoyl-benzamide hybrids (e.g., LMM5) highlight the role of electronegative groups in enhancing antifungal potency .

Q & A

[Basic] What synthetic routes and reaction conditions optimize the yield and purity of N-(3-anilino-3-oxopropyl)benzamide?

This compound is typically synthesized via multi-step reactions involving amide bond formation and functional group modifications. Key variables include:

- Temperature : Controlled heating (e.g., 60–80°C) to facilitate coupling reactions while minimizing side products.

- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity for nucleophilic substitutions .

- Catalysts : Use of coupling agents like EDCI/HOBt for amide bond formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the pure compound .

[Basic] Which analytical techniques are essential for characterizing this compound?

Critical methods include:

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

- NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., amide proton at δ 8.2–8.5 ppm, aromatic protons in the benzamide moiety) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 325.142) .

[Advanced] How can crystallographic data resolve structural ambiguities in benzamide derivatives?

X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides atomic-level structural confirmation. For example:

- Assigning stereochemistry at chiral centers.

- Identifying hydrogen-bonding networks (e.g., between amide groups and solvent molecules) .

- Resolving disorder in flexible side chains via iterative refinement cycles .

[Advanced] What strategies address contradictions in biological activity data for this compound?

Conflicting results (e.g., varying IC₅₀ values in enzyme assays) may arise from:

- Experimental variability : Standardize assays using positive controls (e.g., known inhibitors) and replicate experiments (n ≥ 3) .

- Solubility issues : Use DMSO stocks at <0.1% v/v to avoid solvent interference .

- Dose-response validation : Perform full dose-response curves (e.g., 0.1–100 µM) to confirm activity trends .

[Advanced] How can computational modeling predict interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS) are used to:

- Identify binding pockets (e.g., hydrophobic interactions with the benzamide core).

- Predict binding affinities (ΔG values) by scoring ligand-receptor poses .

- Guide SAR by comparing docking scores of analogs (e.g., trifluoromethyl substitutions enhancing binding) .

[Advanced] What approaches elucidate structure-activity relationships (SAR) for benzamide derivatives?

SAR studies involve:

- Analog synthesis : Modify substituents (e.g., methoxy, trifluoromethyl) on the benzamide or anilino groups .

- Biological screening : Test analogs in target-specific assays (e.g., kinase inhibition, antimicrobial activity) .

- Data correlation : Use multivariate analysis to link structural features (e.g., logP, H-bond donors) with activity trends .

[Advanced] How to validate the compound’s mechanism of action in biological systems?

- Enzyme inhibition assays : Measure changes in substrate turnover (e.g., spectrophotometric monitoring of ATP hydrolysis) .

- Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy to track intracellular localization .

- Proteomics : Identify target proteins via affinity pull-down assays coupled with LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.